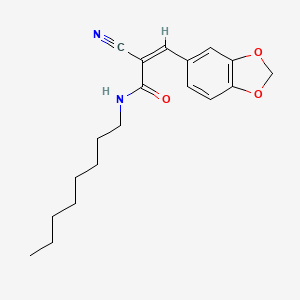

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide, also known as BDDAP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. BDDAP belongs to the class of propenamides and has a molecular weight of 365.48 g/mol.

Applications De Recherche Scientifique

Catalytic Activity and Asymmetric Synthesis

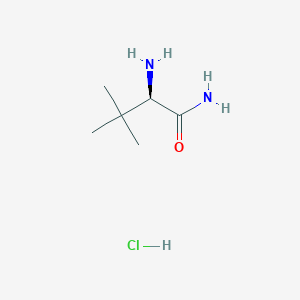

One significant area of application for compounds similar to "(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide" involves their use in catalytic processes, particularly in asymmetric synthesis. For instance, research on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups has demonstrated their effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, such as dehydroamino acid derivatives and enamides. These ligands have shown excellent enantioselectivities and high catalytic activities, making them valuable for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Synthesis of Ordered Polyamides

Another research application is in the synthesis of ordered polyamides through direct polycondensation. Studies have successfully prepared ordered (-aadcbbcd-) polyamides by polycondensation of symmetric monomers with nonsymmetric monomers, utilizing activating agents. This process yields ordered polyamide with inherent viscosities indicating high molecular order and potential applications in material science (Ueda & Sugiyama, 1994).

Development of Unsaturated Polyamides

Research has also explored the synthesis of polyamides based on bio-based unsaturated monomers like Z-octadec-9-enedioic acid. These studies have led to the creation of semi-crystalline polymers with high molar mass and flexibility at room temperature, highlighting their potential in creating new materials with desired thermal and mechanical properties (Pardal et al., 2008).

Highly Enantioselective Hydrogenation of Exocyclic Enamides

Research on the highly enantioselective hydrogenation of exocyclic enamides has demonstrated the potential for creating compounds with specific optical activity. Using Rh/(R,R)-Me-Duphos complexes as the catalytic system, researchers achieved up to 98.6% ee, providing a method for the synthesis of compounds with significant potential in pharmaceutical applications (Zhou et al., 2005).

Propriétés

IUPAC Name |

(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-2-3-4-5-6-7-10-21-19(22)16(13-20)11-15-8-9-17-18(12-15)24-14-23-17/h8-9,11-12H,2-7,10,14H2,1H3,(H,21,22)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUWDOUSLKYVAZ-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)

![5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine](/img/structure/B2994113.png)

![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)

![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)

![N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994128.png)